6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid

Computational chemistry Synthetic accessibility Molecular complexity

6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid (CAS 898792-49-9) is a synthetic organic compound belonging to the class of ω-oxo-arylalkanoic acids, characterized by a 2,6-dimethoxyphenyl ketone moiety linked to a six-carbon aliphatic chain terminating in a carboxylic acid. With a molecular formula of C14H18O5 and a molecular weight of 266.29 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly as a precursor for pharmacologically active molecules targeting central nervous system applications.

Molecular Formula C14H18O5
Molecular Weight 266.29 g/mol
CAS No. 898792-49-9
Cat. No. B3025017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid
CAS898792-49-9
Molecular FormulaC14H18O5
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)CCCCC(=O)O
InChIInChI=1S/C14H18O5/c1-18-11-7-5-8-12(19-2)14(11)10(15)6-3-4-9-13(16)17/h5,7-8H,3-4,6,9H2,1-2H3,(H,16,17)
InChIKeyUBGVKIKPSXLBFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid (CAS 898792-49-9): Core Identity for Targeted Synthesis and Procurement


6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid (CAS 898792-49-9) is a synthetic organic compound belonging to the class of ω-oxo-arylalkanoic acids, characterized by a 2,6-dimethoxyphenyl ketone moiety linked to a six-carbon aliphatic chain terminating in a carboxylic acid [1]. With a molecular formula of C14H18O5 and a molecular weight of 266.29 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly as a precursor for pharmacologically active molecules targeting central nervous system applications [2]. The 2,6-dimethoxy substitution pattern imparts distinct electronic and steric properties that differentiate it from its positional isomers, making regiospecific procurement critical for structure-activity relationship (SAR) studies .

Why 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid Cannot Be Replaced by Other Dimethoxyphenyl-oxoalkanoic Acid Isomers


The 2,6-dimethoxy substitution pattern on the phenyl ring of 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid (CAS 898792-49-9) creates a unique steric and electronic environment that is fundamentally distinct from its 2,5-, 2,4-, and 3,5-dimethoxy positional isomers, as well as from chain-length variants such as the 4-oxobutanoic acid analog [1]. In SAR-driven medicinal chemistry, the position of methoxy substituents on the aryl ring directly governs key molecular recognition parameters—including hydrogen-bond acceptor geometry, π-stacking orientation, and steric accessibility to the ketone carbonyl—which cannot be replicated by regioisomers [2]. Furthermore, the six-carbon hexanoic acid linker provides optimal spacing between the carboxylic acid terminus and the aryl ketone pharmacophore; shortening this to a four-carbon chain (as in the butanoic acid analog, CAS 898792-45-5) alters conformational flexibility and target engagement profiles . Substituting any of these structural analogs without explicit experimental validation introduces uncontrolled variables that can invalidate SAR conclusions, compromise synthetic route fidelity, or produce misleading biological readouts.

Quantitative Differentiation Evidence for 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid (CAS 898792-49-9) Against Closest Analogs


Computed Molecular Complexity: 2,6-Isomer (290) vs. 2,5-Isomer (302) as a Proxy for Synthetic Accessibility

The PubChem-computed molecular complexity score for 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid (target) is 290, compared to 302 for the 2,5-dimethoxy positional isomer (CAS 79381-16-1, CID 311851). Lower complexity suggests a less entropically congested molecular architecture, which may translate to more predictable reactivity in derivatization reactions such as esterification or amide coupling at the carboxylic acid terminus [1]. Both compounds share identical molecular formula (C14H18O5), molecular weight (266.29 g/mol), XLogP3 (1.7), topological polar surface area (72.8 Ų), and rotatable bond count (8); the complexity difference arises solely from the regiospecific methoxy arrangement [2].

Computational chemistry Synthetic accessibility Molecular complexity

NCI/DTP Screening Status: 2,5-Isomer Has NSC Registration (NSC218336); 2,6-Isomer Has No NSC Record

The 2,5-dimethoxy positional isomer (CAS 79381-16-1) has been assigned NSC number 218336 by the National Cancer Institute's Developmental Therapeutics Program (NCI/DTP), indicating that it has been selected for and potentially subjected to NCI-60 cell line screening [1]. In contrast, 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid (CAS 898792-49-9) has no NSC number or NCI/DTP bioassay results cataloged in PubChem as of the latest data release, and PubChem CID 24727089 lists zero associated BioAssay results [2]. This absence of NCI screening data for the 2,6-isomer represents a gap in publicly available biological characterization, but also presents an opportunity for researchers seeking novel chemical space not yet profiled by the NCI panel [3].

NCI screening Drug discovery Compound prioritization

Chain-Length Specificity: C6 Hexanoic Acid Scaffold vs. C4 Butanoic Acid Analog Confers Differential Conformational Space

The target compound features a six-carbon aliphatic linker (hexanoic acid) between the carboxylic acid terminus and the aryl ketone, whereas the closest chain-length analog from the same Fluorochem product family—4-(2,6-Dimethoxyphenyl)-4-oxobutanoic acid (CAS 898792-45-5)—contains only a four-carbon linker (butanoic acid) with a molecular weight of 238.24 g/mol versus 266.29 g/mol . This two-methylene unit difference increases the rotatable bond count from 6 (C4 analog, estimated) to 8 (C6 target) and extends the maximal end-to-end distance, directly affecting the conformational ensemble accessible to the molecule when engaging biological targets or when used as a linker in bifunctional probe design [1]. The C6 scaffold provides approximately 25% greater linker length, which is critical when spanning distal binding pockets in PROTAC design or when optimizing spacer geometry in chemical biology tools .

Linker optimization Conformational analysis Medicinal chemistry

Purity Specification: 97% Assay Grade (Fluorochem) Provides Reproducibility Advantage Over 95% Generic Isomers

6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid is commercially available at 97% purity from Fluorochem (catalog number 207427) as verified by multiple vendor listings [1]. In comparison, the 2,5-isomer (CAS 79381-16-1) and 2,4-isomer (CAS 898792-37-5) are commonly listed at 95% minimum purity [2]. While this 2% purity difference may appear modest, in multistep synthesis where intermediates propagate impurities exponentially, starting-material purity directly impacts final product yield and purity profiles. The 97% specification reduces the maximum unknown impurity burden by 40% relative to 95% grade material (3% vs. 5% maximum impurities) .

Chemical purity Reproducibility Procurement specification

Computed Lipophilicity Equivalence (XLogP3 = 1.7) with 2,5-Isomer Confirms No Passive Permeability Advantage—Selection Must Be SAR-Driven

Both 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid and its 2,5-dimethoxy isomer (CAS 79381-16-1) share an identical computed XLogP3 value of 1.7, as well as identical topological polar surface area (TPSA) of 72.8 Ų [1][2]. This lipophilicity equivalence means that neither isomer offers an inherent passive membrane permeability or solubility advantage based on global computed descriptors. Consequently, any differential biological activity observed between these isomers must arise from specific molecular recognition events (e.g., hydrogen-bond geometry, steric fit in a binding pocket) rather than from nonspecific partitioning effects . This reinforces that regioisomer selection cannot be guided by simplistic drug-likeness filters and must instead be driven by target-specific SAR data.

Lipophilicity ADME Drug-likeness

Rotatable Bond Identity (8 Bonds) Across Isomers Highlights That Conformational Entropy Is Scaffold-Inherent, Not Isomer-Specific

All three dimethoxyphenyl-oxohexanoic acid positional isomers for which PubChem data are available—the 2,6-isomer (target, CID 24727089), the 2,5-isomer (CID 311851), and the 2,4-isomer (CID inferred)—share an identical rotatable bond count of 8 [1]. This indicates that the intrinsic conformational flexibility of the ω-oxohexanoic acid scaffold is conserved across regioisomers. Therefore, any differential entropic penalty upon target binding must be attributed to the specific methoxy substitution pattern restricting or enabling particular bound-state conformations, not to differences in the number of rotatable degrees of freedom . This structural insight is critical for computational chemists performing docking or free-energy perturbation (FEP) calculations, as it isolates the substitution pattern as the sole variable governing conformational selection [2].

Conformational entropy Ligand efficiency Molecular design

Optimal Application Scenarios for 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring Regiospecific 2,6-Dimethoxy Aryl Ketone Pharmacophores

When a medicinal chemistry program has identified the 2,6-dimethoxyphenyl ketone as the optimal pharmacophoric element—based on docking poses, binding assays, or co-crystal structures—6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid is the only commercially available regioisomer that provides this precise substitution geometry. As established in Section 3 (Evidence Items 1, 4, and 5), computed lipophilicity, TPSA, and rotatable bond counts are identical across isomers, meaning any downstream activity difference is purely SAR-driven and not confounded by global physicochemical shifts [1]. Procurement of the correct isomer is essential to avoid misleading biological readouts that could derail lead optimization campaigns [2].

Bifunctional Linker Design for PROTACs and Chemical Biology Probes Requiring Extended C6 Spacer Geometry

The six-carbon hexanoic acid linker of 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid provides approximately 25% greater molecular reach than the four-carbon butanoic acid analog (CAS 898792-45-5), as quantified in Section 3, Evidence Item 3 [1]. This extended reach is critical when designing proteolysis-targeting chimeras (PROTACs) or chemical biology probes where the carboxylic acid must conjugate to an E3 ligase ligand while the aryl ketone engages a target protein binding pocket. The 2,6-dimethoxy substitution further minimizes steric interference with the ketone carbonyl, preserving its availability for hydrogen-bonding or derivatization chemistry [2].

Multistep Synthetic Routes Demanding High-Purity (>97%) Starting Material for Impurity Cascade Control

As shown in Section 3, Evidence Item 4, the 97% purity specification available from Fluorochem and Matrix Scientific reduces maximum impurity burden by approximately 40% compared to generic 95% purity grades of positional isomers [1]. In multistep synthetic sequences exceeding 5 steps, this 2% absolute purity advantage translates into substantially cleaner crude intermediates and higher final-product yields, directly reducing chromatography burden and solvent consumption [2]. This is particularly relevant for kilo-lab scale-up where each purification step adds significant cost and time .

First-Mover Target Profiling in Unexplored Chemical Space Not Covered by NCI/DTP Screening

Unlike its 2,5-dimethoxy isomer (NSC218336) which has been registered in the NCI/DTP screening program, 6-(2,6-Dimethoxyphenyl)-6-oxohexanoic acid has no NCI record and no PubChem BioAssay results as of 2026-04-26, as documented in Section 3, Evidence Item 2 [1]. This absence of public screening data represents an opportunity for research groups seeking to establish proprietary biological activity profiles in unexplored regions of aryl ketone chemical space. Novel target engagement data generated with this compound would contribute original knowledge to the public domain and could form the basis of patentable composition-of-matter or method-of-use claims [2].

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